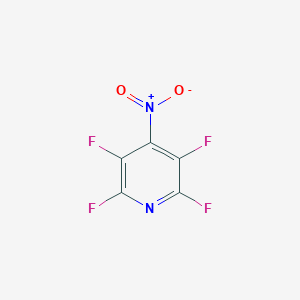

2,3,5,6-Tetrafluoro-4-nitropyridine

Übersicht

Beschreibung

2,3,5,6-Tetrafluoro-4-nitropyridine is a fluorinated heterocyclic compound with the molecular formula C5HClF4N2O2 This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions can yield this compound derivatives .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by reacting 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane at elevated temperatures (e.g., 120°C) for several hours. This method provides a high yield of the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at the 4-position exhibits unexpected reactivity in nucleophilic substitutions, competing with fluorine atoms under specific conditions.

Reaction with Sodium Methoxide

In methanol, 2,3,5,6-tetrafluoro-4-nitropyridine undergoes nitro-group replacement to form 4-methoxy-2,3,5,6-tetrafluoropyridine, challenging the typical preference for fluorine substitution in polyhalogenated aromatics . Competing pathways include:

-

Nitro-group displacement : Dominant in methanol, yielding 4-methoxy-2,3,5,6-tetrafluoropyridine (56% yield).

-

Fluorine displacement : Minor substitution at the 2- and 3-positions produces 2-methoxy-3,5,6-trifluoro-4-nitropyridine (12%) and 3-methoxy-2,5,6-trifluoro-4-nitropyridine (8%) .

| Reagent | Solvent | Main Product | Yield |

|---|---|---|---|

| NaOCH₃ | Methanol | 4-Methoxy derivative | 56% |

| NaOCH₃ | DMSO | 2-/3-Methoxy derivatives | 20% combined |

Reaction with Ammonia

Ammonia selectively replaces the nitro group, forming 4-amino-2,3,5,6-tetrafluoropyridine (45% yield). Hydrogenation of this product over Raney nickel yields 2,4-diamino-3,5,6-trifluoropyridine , confirmed by IR spectroscopy .

Reduction Reactions

The nitro group participates in catalytic hydrogenation:

-

Hydrogenation : Using H₂/Raney nickel in ethanol reduces the nitro group to an amine, producing 4-amino-2,3,5,6-tetrafluoropyridine .

Comparative Reactivity with Analogues

The reactivity diverges from non-fluorinated nitroaromatics:

-

Nitro vs. Fluorine Reactivity : Unlike pentafluoronitrobenzene (where fluorine is preferentially substituted), the pyridine’s electronic structure enables nitro-group displacement .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorine substitution, while methanol favors nitro-group replacement .

Mechanistic Insights

The electron-withdrawing nitro and fluorine groups activate the pyridine ring for nucleophilic attack. Theoretical studies (DFT/B3LYP) reveal:

-

Electrostatic Potential : The nitro group creates a localized electron-deficient region at the 4-position, facilitating nucleophilic substitution .

-

HOMO-LUMO Gap : A calculated gap of 4.99 eV indicates moderate reactivity, balancing stability and susceptibility to charge-transfer interactions .

Stability and Byproducts

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TFNP serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles such as ammonia or sodium methoxide, leading to the formation of substituted pyridines.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas.

- Oxidation Reactions : TFNP can undergo oxidation to yield various oxidized derivatives.

Pharmaceutical Development

Fluorinated compounds are known for their enhanced biological activity. TFNP and its derivatives are being explored for:

- Antimicrobial Activity : Studies indicate that fluorinated pyridines exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of TFNP have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Drug Development : The compound's unique properties make it a candidate for developing pharmaceuticals with improved efficacy and stability. Its derivatives are being investigated for potential therapeutic applications in treating infections and other diseases .

Agrochemical Applications

TFNP is utilized in the synthesis of agrochemicals such as herbicides and insecticides due to its stability and reactivity:

- Pesticide Formulation : The compound's fluorinated nature enhances the biological activity of agricultural chemicals, making them more effective against pests while maintaining lower environmental toxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TFNP derivatives against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic route involving TFNP, researchers successfully created novel polynitroaromatic compounds with enhanced reactivity. The study highlighted the efficiency of using TFNP as an intermediate in multi-step synthesis processes, showcasing its versatility in organic chemistry applications .

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrafluoro-4-nitropyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-Tetrafluoro-4-nitrobenzene: Similar in structure but differs in reactivity due to the absence of the pyridine nitrogen.

Pentafluoropyridine: A precursor in the synthesis of 2,3,5,6-Tetrafluoro-4-nitropyridine, with all hydrogen atoms replaced by fluorine.

2,3,5,6-Tetrachloropyridine: Used in the industrial synthesis of the compound.

Uniqueness: this compound is unique due to the combination of fluorine atoms and a nitro group on a pyridine ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its non-fluorinated or non-nitrated counterparts.

Biologische Aktivität

2,3,5,6-Tetrafluoro-4-nitropyridine (TFNP) is a fluorinated heterocyclic compound with the molecular formula . This compound is characterized by its four fluorine atoms and a nitro group attached to a pyridine ring. The unique structural features of TFNP contribute to its biological activity and potential applications in various fields, including agrochemicals and pharmaceuticals.

The biological activity of TFNP is primarily attributed to its interaction with various molecular targets. The presence of fluorine enhances its lipophilicity, allowing better penetration through biological membranes. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds similar to TFNP exhibit significant antimicrobial properties. For instance, derivatives of nitro compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . A specific derivative demonstrated potent activity against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis.

Anticancer Potential

Nitro compounds are known for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various tumor cell lines without significant toxicity to normal cells. This suggests that modifications in the structure of TFNP could lead to new anticancer agents .

Agrochemical Applications

TFNP is utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its enhanced chemical stability and biological activity make it a valuable component in the development of effective agricultural products.

Table 1: Biological Activity of TFNP Derivatives

Research Insights

- Antitubercular Activity : A study evaluated a series of derivatives based on TFNP for their antitubercular activity. The most potent derivative exhibited an MIC value of 4 μg/mL against M. tuberculosis H37Rv, indicating significant potential for development as an antitubercular agent .

- Anticancer Studies : Another investigation into the biological activity of nitro compounds revealed their potential as anticancer agents. The study highlighted that certain derivatives showed promising results against various cancer cell lines while maintaining low toxicity levels in normal cells .

- Agrochemical Efficacy : The application of TFNP in agrochemicals has been noted for enhancing the efficacy of herbicides and insecticides due to its stability and reactivity, making it a valuable compound in agricultural chemistry.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4N2O2/c6-1-3(11(12)13)2(7)5(9)10-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOBGKVLVQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542284 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-89-5 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.